molecular formula C18H22BF3N2O2 B1490531 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole CAS No. 1604036-71-6

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole

Cat. No. B1490531
CAS RN: 1604036-71-6
M. Wt: 366.2 g/mol
InChI Key: VQDJKYCMULXLJB-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C18H22BF3N2O2 and its molecular weight is 366.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis

    The synthesis of these compounds involves multiple steps, including nucleophilic substitution reactions, and their structures are confirmed using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction. Density functional theory (DFT) calculations provide insight into their molecular structures, which are consistent with experimental data (Liao et al., 2022; Yang et al., 2021).

  • Crystallographic and Conformational Analysis

    The single-crystal X-ray diffraction studies, complemented by DFT calculations, reveal the molecular electrostatic potential, frontier molecular orbitals, and physicochemical properties, offering a deep understanding of their molecular conformations and structure-related characteristics (Yang et al., 2021; Huang et al., 2021).

Potential Applications

  • Organic Synthesis and Material Science

    These compounds serve as intermediates in organic synthesis, facilitating the construction of complex molecules with potential applications in material science, including the development of fluorescent nanoparticles and polymers. The studies explore their use in generating new molecular structures with desired properties, such as enhanced brightness and emission tuning, crucial for optical materials and sensors (Fischer et al., 2013).

  • Biological Evaluation and Medicinal Chemistry

    While explicit details on biological applications are limited within the scope defined, the methodologies employed for the synthesis of these compounds lay the groundwork for future studies in medicinal chemistry. The precise structural characterization and the ability to modify the chemical structure pave the way for exploring these compounds in drug design and development, particularly in creating new pharmaceuticals with specific biological activities.

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[1-[3-(trifluoromethyl)phenyl]ethyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BF3N2O2/c1-12(13-7-6-8-14(9-13)18(20,21)22)24-11-15(10-23-24)19-25-16(2,3)17(4,5)26-19/h6-12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDJKYCMULXLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoro-methyl)phenyl)ethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole

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